molecular formula C11H20BN3O2 B13625291 1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

Cat. No.: B13625291
M. Wt: 237.11 g/mol
InChI Key: IOOPFKJBVQTLFP-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with an isopropyl group (propan-2-yl) and at position 5 with a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. Its molecular formula is C₁₂H₂₀BN₃O₂, with a molecular weight of 265.12 g/mol (inferred from structural analogs in ).

Properties

Molecular Formula

C11H20BN3O2

Molecular Weight

237.11 g/mol

IUPAC Name

1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole

InChI

InChI=1S/C11H20BN3O2/c1-8(2)15-9(7-13-14-15)12-16-10(3,4)11(5,6)17-12/h7-8H,1-6H3

InChI Key

IOOPFKJBVQTLFP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=NN2C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Data Tables and Reaction Conditions

Step Reaction Type Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
1 Azide-Alkyne Cycloaddition Alkyne-BPin + Organic Azide, CuSO4 + Sodium Ascorbate THF/H2O or DMF 25–60 °C 2–24 h 70–90 High regioselectivity for 1,4-disubstituted triazole
2 Borylation of Halogenated Triazole 5-Bromo-triazole, B2Pin2, Pd(dppf)Cl2, KOAc DMSO or 1,4-dioxane 80–100 °C 6–12 h 60–85 Requires inert atmosphere
3 Mitsunobu N-Alkylation Triazole-NH, Isopropanol, PPh3, DIAD THF or EtOAc Room temp 12–24 h 65–80 Followed by Boc-deprotection if needed

Analysis of Preparation Methods

  • Efficiency : The CuAAC method is highly efficient and widely preferred due to its mild conditions and high yields. It also allows for modular synthesis by varying azides or alkynes.
  • Selectivity : The copper-catalyzed cycloaddition ensures regioselective formation of the 1,4-disubstituted triazole, critical for obtaining the desired substitution pattern.
  • Functional Group Compatibility : Both the boronic ester and isopropyl substituents are stable under the CuAAC conditions, making this route practical.
  • Scalability : The borylation and Mitsunobu reactions are well-established and scalable, suitable for larger-scale synthesis.
  • Purification : Products are typically purified by crystallization or chromatography; boronic esters are sensitive to hydrolysis, requiring careful handling.

Chemical Reactions Analysis

1-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or ligand in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the boron-containing group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Analogs

1-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Structure : Replaces the triazole with a pyrazole ring.
  • Molecular Formula : C₁₃H₂₂BN₂O₂ (MW: 263.15 g/mol) .
  • Key Differences :
    • Reduced nitrogen content (pyrazole: 2 nitrogens vs. triazole: 3 nitrogens) lowers polarity and alters electronic properties.
    • Pyrazole’s resonance structure may confer greater stability under acidic conditions compared to triazole.
  • Applications : Primarily used in cross-coupling reactions; lacks the triazole’s capacity for click chemistry .
1-(Oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Structure : Substituted with a tetrahydropyranyl (oxan-2-yl) group instead of isopropyl.
  • Molecular Formula: C₁₄H₂₂BNO₂ (MW: 271.25 g/mol) .
  • Key Differences :
    • The oxan-2-yl group enhances hydrophilicity, improving aqueous solubility.
    • Reduced steric hindrance compared to isopropyl may increase reactivity in coupling reactions.

Triazole Derivatives with Boronate Esters

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole
  • Structure : Boronate ester attached to a phenyl group at position 1; triazole at position 3.
  • Molecular Formula : C₁₄H₁₈BN₃O₂ (MW: 271.12 g/mol) .
  • Less steric bulk compared to isopropyl may improve catalytic turnover in cross-couplings.
1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
  • Structure : Methyl substituent at position 1.
  • Molecular Formula : C₉H₁₅BN₃O₂ (MW: 220.05 g/mol) .
  • Key Differences :
    • Smaller substituent (methyl vs. isopropyl) reduces steric hindrance, enhancing reactivity with palladium catalysts.
    • Lower molecular weight improves volatility for gas-phase applications.

Heterocyclic Boronate Esters in Medicinal Chemistry

1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one
  • Structure: Pyridinone core with cyclopropylmethyl and boronate groups.
  • Molecular Formula: C₁₅H₂₂BNO₃ (MW: 275.16 g/mol) .
  • Key Differences: Pyridinone’s carbonyl group enables hydrogen bonding, useful in kinase inhibitor design. Cyclopropylmethyl enhances metabolic stability compared to aliphatic isopropyl.

Comparative Data Table

Compound Core Heterocycle Substituents Molecular Formula MW (g/mol) Key Applications
Target Compound 1,2,3-Triazole 1-Isopropyl, 5-Boronate C₁₂H₂₀BN₃O₂ 265.12 Suzuki couplings, click chemistry
1-Isopropyl-5-boronate-1H-pyrazole Pyrazole 1-Isopropyl, 5-Boronate C₁₃H₂₂BN₂O₂ 263.15 Cross-coupling reactions
1-Phenyl-5-boronate-1H-1,2,3-triazole 1,2,3-Triazole 1-Phenyl, 5-Boronate C₁₄H₁₈BN₃O₂ 271.12 Materials science, bioconjugation
1-Methyl-5-boronate-1H-1,2,3-triazole 1,2,3-Triazole 1-Methyl, 5-Boronate C₉H₁₅BN₃O₂ 220.05 Catalysis, polymer synthesis
1-(Cyclopropylmethyl)-5-boronate-pyridin-2-one Pyridinone 1-Cyclopropylmethyl, 5-Boronate C₁₅H₂₂BNO₃ 275.16 Medicinal chemistry (kinase inhibitors)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a propargyl boronate ester and an azide derivative. Key steps include:

  • Reaction conditions : Use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with Cu(I) catalysts (e.g., CuI) at 60–80°C under nitrogen .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity.
  • Validation : Confirm structure via 1H^1H/13C^{13}C NMR, HRMS, and HPLC analysis .

Q. How can the boronate ester group in this compound be leveraged for cross-coupling reactions?

  • Methodological Answer : The tetramethyl dioxaborolane group enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Standard conditions include:

  • Catalyst : Pd(PPh3_3)4_4 or PdCl2_2(dppf) (1–5 mol%).
  • Base : K2_2CO3_3 or Na2_2CO3_3 in a 3:1 dioxane/water mixture at 80–100°C .
  • Workup : Extract with ethyl acetate, dry over MgSO4_4, and purify via flash chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR to identify triazole proton (δ 7.8–8.2 ppm) and isopropyl group (δ 1.2–1.4 ppm); 11B^{11}B NMR for boronate ester (δ 30–32 ppm) .
  • IR : Confirm boronate B-O stretches (1340–1310 cm1^{-1}) and triazole C-N (1600–1500 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+^+ with <2 ppm error .

Advanced Research Questions

Q. How do electronic effects of substituents on the triazole ring influence reactivity in catalytic applications?

  • Methodological Answer :

  • Computational Analysis : Use DFT (e.g., B3LYP/6-31G*) to model electron-withdrawing/donating effects of substituents on boronate reactivity. Compare HOMO/LUMO energies for cross-coupling efficiency .
  • Experimental Validation : Synthesize analogs (e.g., with electron-deficient aryl groups) and measure reaction rates via 1H^1H NMR kinetics .

Q. What strategies mitigate competing side reactions during functionalization of the triazole core?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the boronate group using pinacol ester stabilization during triazole alkylation .
  • Solvent Optimization : Use non-polar solvents (e.g., toluene) to suppress hydrolysis of the boronate ester .
  • In Situ Monitoring : Employ LC-MS to detect intermediates and adjust reaction conditions dynamically .

Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer :

  • Data Collection : Grow single crystals via slow evaporation (hexane/DCM). Collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution; analyze dihedral angles between triazole and boronate groups to assess conjugation .
  • Visualization : Generate ORTEP diagrams to highlight bond lengths/angles (e.g., B–O = ~1.36 Å) .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :

  • Antimicrobial Testing : Perform broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., β-lactamase inhibition) with IC50_{50} calculations .
  • Controls : Include positive controls (e.g., ciprofloxacin) and solvent-only blanks to validate results .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 24–72 hours .
  • Metabolite Identification : Use LC-HRMS to detect boronic acid derivatives post-hydrolysis .

Distinction Between Basic and Advanced Questions

  • Basic : Focus on synthesis, characterization, and standard reactivity.
  • Advanced : Address mechanistic studies, computational modeling, and complex biological assays.

Excluded Topics

  • No commercial sources (e.g., BenchChem) referenced.
  • No discussion of pricing or industrial-scale synthesis.

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